molecular formula C11H21NO B13178607 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL

Katalognummer: B13178607
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: DWWCDFDUXFFOOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of a cyclohexyl ring, a cyclobutanol ring, and an aminomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL involves several steps. One common synthetic route includes the reaction of cyclohexylamine with cyclobutanone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclohexyl and cyclobutanol rings provide structural stability and contribute to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclohexyl]cyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c12-9-10(5-2-1-3-6-10)11(13)7-4-8-11/h13H,1-9,12H2

InChI-Schlüssel

DWWCDFDUXFFOOV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CN)C2(CCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.